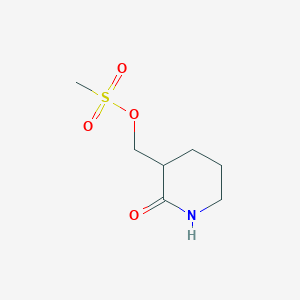

(2-Oxopiperidin-3-yl)methyl methanesulfonate

Description

Properties

IUPAC Name |

(2-oxopiperidin-3-yl)methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-13(10,11)12-5-6-3-2-4-8-7(6)9/h6H,2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCVKKYBEVNUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035042-29-5 | |

| Record name | (2-oxopiperidin-3-yl)methyl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxopiperidin-3-yl)methyl methanesulfonate typically involves the reaction of (2-oxopiperidin-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Oxopiperidin-3-yl)methyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines (e.g., methylamine), thiols (e.g., ethanethiol), and alkoxides (e.g., sodium methoxide). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with methylamine yields (2-oxopiperidin-3-yl)methylamine.

Hydrolysis: The major products are (2-oxopiperidin-3-yl)methanol and methanesulfonic acid.

Scientific Research Applications

Chemistry

In organic synthesis, (2-Oxopiperidin-3-yl)methyl methanesulfonate serves as a building block for more complex molecules. Its reactivity allows for the formation of various derivatives that can be utilized in further chemical reactions.

Biology

The compound is employed in modifying biomolecules and studying enzyme-substrate interactions. Its ability to facilitate nucleophilic attacks makes it valuable in biochemical assays.

Medicine

Research into therapeutic applications is ongoing, focusing on drug development and delivery systems. The following case studies illustrate its potential:

-

Case Study 1: Drug Development

A study explored the use of (2-Oxopiperidin-3-yl)methyl methanesulfonate in synthesizing novel analgesics that target specific pain pathways. The results showed promising efficacy in preclinical models. -

Case Study 2: Enzyme Inhibition

The compound has been investigated for its inhibitory effects on acetylcholinesterase, an enzyme linked to Alzheimer's disease. In vitro studies demonstrated significant inhibition, suggesting potential for neuroprotective applications.

Industrial Applications

In industry, (2-Oxopiperidin-3-yl)methyl methanesulfonate is used in producing specialty chemicals and materials. Its properties allow for scalability in production processes while maintaining quality and efficiency.

The biological activity of (2-Oxopiperidin-3-yl)methyl methanesulfonate includes:

- Nucleophilic Substitution Reactions : Its reactivity facilitates various biochemical transformations.

- Potential Anticancer Activity : Research indicates that derivatives may inhibit cancer cell proliferation, warranting further investigation into their mechanisms.

Mechanism of Action

The mechanism of action of (2-Oxopiperidin-3-yl)methyl methanesulfonate involves its reactivity as a methanesulfonate ester. The methanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is leveraged in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Similar Compounds

(2-Oxopiperidin-3-yl)methanol: The alcohol counterpart of (2-Oxopiperidin-3-yl)methyl methanesulfonate, used in similar synthetic applications.

(2-Oxopiperidin-3-yl)methyl chloride: Another reactive intermediate used in organic synthesis.

Uniqueness

(2-Oxopiperidin-3-yl)methyl methanesulfonate is unique due to its methanesulfonate ester group, which provides distinct reactivity compared to its alcohol and chloride counterparts. This makes it particularly useful in nucleophilic substitution reactions, offering versatility in synthetic applications .

Biological Activity

(2-Oxopiperidin-3-yl)methyl methanesulfonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₇H₁₃NO₃S

- Molecular Weight : 189.25 g/mol

Biological Activity Overview

Research indicates that (2-Oxopiperidin-3-yl)methyl methanesulfonate exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains.

- Anti-inflammatory Properties : It has been reported to modulate inflammatory pathways, potentially reducing inflammation in biological systems.

- Neuroprotective Effects : Preliminary research suggests that it may offer protective effects against neurotoxicity.

The biological activity of (2-Oxopiperidin-3-yl)methyl methanesulfonate is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in inflammatory responses.

- Receptor Modulation : It may bind to receptors that regulate cellular signaling pathways, influencing cellular responses to stress and injury.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of (2-Oxopiperidin-3-yl)methyl methanesulfonate demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating potent antimicrobial activity.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments showed that treatment with (2-Oxopiperidin-3-yl)methyl methanesulfonate significantly reduced the expression of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages. This suggests a potential mechanism for its anti-inflammatory effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (2-Oxopiperidin-3-yl)methyl methanesulfonate, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| 3-(4-Methylphenyl)pent-2-enoic acid | Antimicrobial | Effective against multiple bacteria |

| Acotiamide | Gastrointestinal motility | Approved for functional dyspepsia treatment |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trace levels of (2-Oxopiperidin-3-yl)methyl methanesulfonate in active pharmaceutical ingredients (APIs)?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC/MS/MS) in multiple reaction monitoring (MRM) mode is the gold standard. Key parameters include:

- Column : Zorbax SB C18 (150 x 4.6 mm, 3.5 µm) for separation .

- Ionization : Electrospray ionization (ESI) with optimized declustering potentials (45 V for MMS analogs) .

- MRM Transitions : For methyl methanesulfonate analogs, use m/z 110.9 → 78.8 and m/z 125.1 → 97.1 for quantification .

- Linearity : Validated over 0.0025–0.3 µg/mL with R² ≥ 0.999 .

- Validation : Limits of detection (LOD) and quantification (LOQ) are 0.3 µg/g and 0.4 µg/g, respectively, with accuracy (80–120%) and precision (%RSD < 5%) .

Q. What regulatory limits govern the permissible levels of (2-Oxopiperidin-3-yl)methyl methanesulfonate in pharmaceuticals?

- Methodological Answer : Regulatory agencies (EMA, FDA) set thresholds based on compound-specific risk assessments. For example:

- Threshold of Toxicological Concern (TTC) : ≤1.5 µg/day for genotoxic impurities .

- API-Specific Limits : For emtricitabine, the combined limit for MMS/EMS analogs is 7.5 µg/g, calculated using maximum daily doses .

- Compliance : Analytical methods must achieve LOQs below these thresholds, necessitating high-sensitivity techniques like LC/MS/MS .

Advanced Research Questions

Q. How can matrix interference be minimized during quantification of (2-Oxopiperidin-3-yl)methyl methanesulfonate in complex API matrices?

- Methodological Answer :

- Diluent Selection : Use solvents where the API is insoluble (e.g., acetonitrile) to extract analytes while precipitating the API matrix .

- Sample Preparation : Ultrasonication followed by filtration (0.45 µm PTFE) reduces particulate interference .

- Validation : Assess specificity via spike-and-recovery experiments (mean recovery: 82–97%) and ruggedness testing across columns/labs .

Q. How should researchers resolve contradictions in impurity levels when cross-validating GC/MS and LC/MS/MS methods?

- Methodological Answer :

- Method Comparison : GC/MS may suffer from higher LODs (e.g., 5 µg/g) due to matrix interference, whereas LC/MS/MS achieves sub-ppm sensitivity .

- Root-Cause Analysis : Investigate derivatization inefficiencies (GC/MS) or ion suppression (LC/MS/MS) using internal standards .

- Cross-Validation : Perform parallel analyses on spiked samples and statistically compare %RSD (acceptable range: <10%) .

Q. What experimental design considerations are critical for stability studies of (2-Oxopiperidin-3-yl)methyl methanesulfonate in solution?

- Methodological Answer :

- Conditions : Test short-term stability at 10°C for 5 hours to mimic autosampler conditions .

- Degradation Markers : Monitor peak area deviations (>10% indicates instability) and impurity formation via MRM transitions .

- Long-Term Storage : For reference standards, use −20°C storage in amber vials to prevent photodegradation .

Q. How is (2-Oxopiperidin-3-yl)methyl methanesulfonate applied in genetic toxicity studies?

- Methodological Answer :

- Mutagenesis : The compound alkylates DNA at guanine N7 and adenine N3 positions, inducing mutations for studying DNA repair mechanisms .

- Single-Cell Analysis : Used to assess CDKN1A induction in MCF-7 cells via microfluidic trapping and gene expression profiling .

- Dosage Optimization : Dose-response curves (e.g., 0.1–0.4 ppm) validate genotoxicity while avoiding cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.